1-Allyloxy-3-bromo-5-fluorobenzene
Description
1-Allyloxy-3-bromo-5-fluorobenzene is a halogenated aromatic compound featuring an allyloxy (-O-CH₂CHCH₂), bromo (-Br), and fluoro (-F) substituent on a benzene ring. The allyloxy group introduces steric bulk and moderate electron-donating effects via resonance, distinguishing it from simpler alkoxy or alkyl analogs. The compound’s reactivity and physical properties are influenced by the electronic and steric interplay of its substituents.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h2,4-6H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGUHJAZKCARDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation Reactions: 1-Allyloxy-3-bromo-5-fluorobenzene can undergo oxidation reactions to form various oxidized products, such as aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Reduction reactions can lead to the formation of reduced derivatives, including the corresponding alkylated benzene derivatives.
Substitution Reactions: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents such as sodium hydroxide or potassium carbonate are often used to facilitate these reactions.
Coupling Reactions: This compound can participate in coupling reactions, forming biaryl compounds when reacted with suitable coupling partners.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or amines under basic conditions.
Major Products Formed:
Oxidation Products: Allyloxybenzoic acid, allyloxybenzaldehyde.
Reduction Products: Allylbenzene derivatives.
Substitution Products: Allyloxy-substituted biaryls.
Scientific Research Applications
Synthesis Overview
- Starting Materials : Typically involves brominated and fluorinated phenolic precursors.
- Reagents : Common reagents include bases for deprotonation and alkylating agents for introducing the allyloxy group.
- Conditions : Reactions are often conducted under controlled temperatures to optimize yields.
Synthetic Intermediates
1-Allyloxy-3-bromo-5-fluorobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various coupling reactions, such as:
- Suzuki Coupling : Reacts with boronic acids to form biaryl compounds, which are significant in materials science and pharmaceuticals.
- Sonogashira Coupling : Utilized in the formation of carbon-carbon bonds with terminal alkynes, enhancing the diversity of synthetic pathways.
Drug Development
The compound's structural features make it a candidate for drug development:
- Fluorine Substitution : The introduction of fluorine can enhance metabolic stability and bioavailability of drugs. Studies indicate that fluorinated compounds often exhibit improved pharmacokinetic properties .
- Potential Bioactivity : Compounds with similar structures have been investigated for anti-inflammatory and anticancer properties. The presence of both bromine and fluorine atoms may confer unique electronic properties that could be exploited in medicinal chemistry .
Case Study 1: Fluoroarylation Reactions
Research has demonstrated that this compound can undergo intramolecular fluoroarylation reactions, yielding products with significant biological activity. For instance, studies show that modifications at the para position can lead to compounds with enhanced potency against specific targets, such as COX-1 inhibitors .
Case Study 2: Cross-Coupling Strategies
In a study focusing on transition-metal-catalyzed reactions, this compound was employed as a coupling partner in palladium-catalyzed cross-coupling reactions. The results indicated high yields of desired products under optimized conditions, showcasing its utility in synthesizing complex molecular architectures relevant to drug discovery .
Summary Table of Applications
Mechanism of Action
The mechanism by which 1-Allyloxy-3-bromo-5-fluorobenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to downstream effects in cellular pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with 1-Allyloxy-3-bromo-5-fluorobenzene, differing primarily in substituent type and position:
1-Bromo-3-chloro-5-fluorobenzene
- Substituents : Br, Cl, F (meta positions).
- Molecular Weight : 209.45 g/mol .
- Physical Properties : Density = 1.72 g/cm³; Refractive Index (RI) = 1.5470 .
- Key Differences : Replacement of allyloxy with chloro reduces steric hindrance and molecular weight. The electron-withdrawing Cl group increases electrophilic substitution reactivity compared to allyloxy.
1-Bromo-3-fluoro-5-methoxybenzene (CAS 27407-11-0)
- Substituents : Br, F, methoxy (-OCH₃).
- Similarity Score : 0.91 (structurally analogous but with smaller methoxy group) .
- Key Differences : Methoxy is less bulky than allyloxy, leading to lower boiling points and higher solubility in polar solvents. The electron-donating methoxy group enhances ring activation for electrophilic substitution.
5-Bromo-3-fluorobenzene-1,2-diol (CAS 121219-03-2)
- Substituents : Br, F, two hydroxyl (-OH) groups.
- Similarity Score : 0.89 .
- Key Differences: Hydroxyl groups increase polarity and acidity (pKa ~10 for phenolic -OH), enabling hydrogen bonding and higher solubility in water. This contrasts sharply with the hydrophobic allyloxy group.
1-Allyl-3-bromo-5-fluorobenzene
- Substituents : Allyl (-CH₂CHCH₂), Br, F.
- Key Differences: The absence of an oxygen atom in the allyl group eliminates resonance donation to the ring, making it a weaker electron donor. This alters reactivity in substitution reactions compared to allyloxy .
Physical and Chemical Properties Comparison Table
Biological Activity
1-Allyloxy-3-bromo-5-fluorobenzene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
This compound can be characterized by its unique structure, which includes an allyloxy group, a bromine atom, and a fluorine atom attached to a benzene ring. The presence of these functional groups is believed to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The allyloxy group may enhance lipophilicity, allowing for better membrane penetration, while the bromo and fluoro substituents could affect the compound's reactivity and interaction with enzymes or receptors.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways.
- Antimicrobial Activity : Similar compounds have shown potential in inhibiting bacterial growth by targeting cell wall synthesis or protein synthesis pathways.
Antimicrobial Properties
Research indicates that halogenated compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that brominated and fluorinated derivatives can disrupt bacterial cell membranes or inhibit key metabolic enzymes .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial (potential) | |
| 4-Bromo-2-(3-(trifluoromethoxy)phenyl)thiazole | Anticancer, Antimicrobial |
Anticancer Activity
The anticancer potential of halogenated compounds has been well-documented. For example, similar structures have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and the generation of reactive oxygen species (ROS) .
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of halogenated benzene compounds and evaluated their biological activities against various cancer cell lines. The results indicated that modifications on the benzene ring significantly affected cytotoxicity and selectivity towards cancer cells .
- In Vivo Studies : In vivo studies involving animal models have shown promising results for similar compounds in reducing tumor sizes when administered at specific dosages. These findings suggest that this compound could possess similar therapeutic effects .
Summary of Research Findings
The current body of research indicates that this compound may exhibit notable biological activities, particularly in antimicrobial and anticancer domains. However, further studies are required to elucidate its precise mechanisms of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
